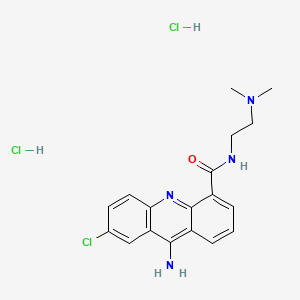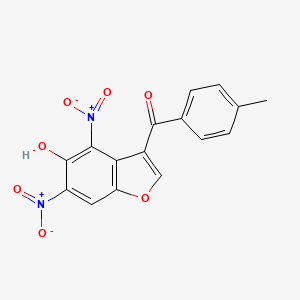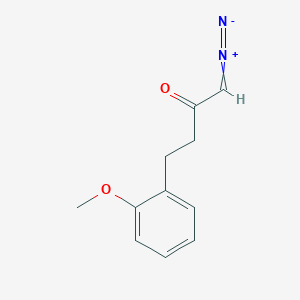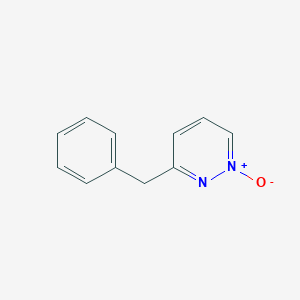![molecular formula C11H13N5S B14375204 N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 88540-94-7](/img/structure/B14375204.png)
N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, an amino group, and a guanidine moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Amino Group: The amino group is introduced via a nitration reaction followed by reduction. This step involves the nitration of a methyl-substituted benzene ring, followed by catalytic hydrogenation to convert the nitro group to an amino group.
Guanidine Introduction: The final step involves the reaction of the thiazole derivative with a guanidine compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine may involve continuous flow processes to enhance yield and efficiency. These methods often utilize microreactor systems to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares the amino and methylphenyl groups but lacks the thiazole and guanidine moieties.
4-Methyl-3-nitroaniline: Contains the methyl and nitro groups but lacks the thiazole and guanidine moieties.
Uniqueness
N’'-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine is unique due to its combination of a thiazole ring, an amino group, and a guanidine moiety. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
88540-94-7 |
|---|---|
分子式 |
C11H13N5S |
分子量 |
247.32 g/mol |
IUPAC名 |
2-[4-(3-amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H13N5S/c1-6-2-3-7(4-8(6)12)9-5-17-11(15-9)16-10(13)14/h2-5H,12H2,1H3,(H4,13,14,15,16) |
InChIキー |
RFBREHGRSASXFI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
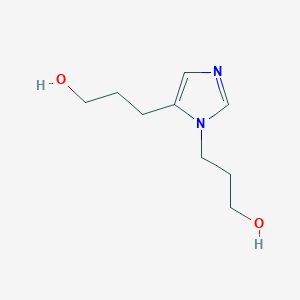
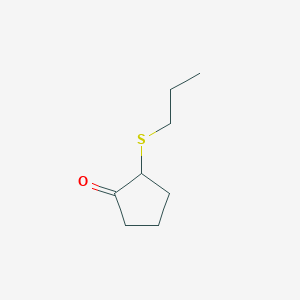
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
